N-(furan-2-ylmethyl)-5-(4-nitrophenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-(4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-16(17-10-13-2-1-9-22-13)15-8-7-14(23-15)11-3-5-12(6-4-11)18(20)21/h1-9H,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYVGMOLLRXPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-5-(4-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan-2-carboxamide core: This can be achieved by reacting furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via a nitration reaction, where a furan derivative is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Coupling of the furan-2-ylmethyl group: This step involves the coupling of the furan-2-ylmethyl group to the carboxamide core, which can be achieved using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Nitro Group Reactions
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Reduction : The nitro group can be reduced to an amino group using catalysts like hydrogen gas with palladium or platinum. This reaction is common in nitroaromatic compounds and could alter the compound’s biological activity (e.g., antimicrobial properties).
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Electrophilic Substitution : The nitro group’s electron-withdrawing nature may direct substitution reactions to specific positions on the aromatic ring.
Amide Functional Group
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Hydrolysis : Amide bonds can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amines.
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Enzyme Inhibition : Amides often participate in hydrogen bonding, which may contribute to interactions with biological targets (e.g., enzymes).
Furan Ring Reactivity
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Electrophilic Substitution : The furan ring is reactive toward electrophiles (e.g., halogens, nitrating agents).
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Oxidation : Furan rings can oxidize to form diketones or other oxygenated derivatives under strong oxidizing conditions.
Biological Activity and Mechanism
While direct data on the target compound’s reactivity are unavailable, analogous furan derivatives (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid) have shown antimycobacterial activity by interfering with iron acquisition in mycobacteria . The nitrophenyl group enhances reactivity toward biological targets, potentially modulating enzyme activity or signaling pathways.
Scientific Research Applications
Medicinal Chemistry
N-(furan-2-ylmethyl)-5-(4-nitrophenyl)furan-2-carboxamide has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial iron acquisition processes, making it effective against resistant strains.
- Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells. Its dual furan structure may enhance its interaction with cellular targets involved in cancer progression.
The biological activities of this compound have been documented in various studies:
- Enzyme Inhibition : Compounds containing furan rings are known to inhibit specific enzymes related to pathogenic organisms. This inhibition can lead to reduced virulence and survival of these organisms.
- Cellular Mechanisms : Research indicates that the compound may interfere with cellular pathways, potentially leading to apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones at varying concentrations, demonstrating its potential as a therapeutic agent against common bacterial infections.
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer properties of the compound on human breast cancer cell lines (MCF-7). The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Furan Rings : Starting from furan derivatives.
- Electrophilic Aromatic Substitution : Introducing the nitrophenyl group through substitution reactions.
- Amide Bond Formation : Coupling reactions to yield the final product.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-5-(4-nitrophenyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-5-(4-aminophenyl)furan-2-carboxamide: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
N-(furan-2-ylmethyl)-5-(4-methylphenyl)furan-2-carboxamide: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
N-(furan-2-ylmethyl)-5-(4-nitrophenyl)furan-2-carboxamide is unique due to the presence of both a nitrophenyl group and a furan ring, which can confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
N-(furan-2-ylmethyl)-5-(4-nitrophenyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a dual furan structure combined with an amide linkage and a nitrophenyl substituent, which enhances its biological activity. The structural formula can be represented as follows:
This unique configuration allows for significant interactions with biological macromolecules, enhancing its potential therapeutic applications.
Research indicates that this compound interacts with various molecular targets, modulating their activity. The compound can bind to enzymes or receptors, leading to alterations in biological pathways. Notably, compounds with furan moieties are known to form hydrogen bonds and π-π stacking interactions with proteins and nucleic acids, which are crucial for their biological effects.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogens, including mycobacteria. The presence of the nitrophenyl group is believed to enhance its potency by interfering with iron acquisition mechanisms in bacteria, which is vital for their survival.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The dual action of the furan moieties contributes to its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibitory effects against Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis infections.
- Cancer Cell Line Studies : In vitro experiments indicated that this compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways.
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of the nitrophenyl group in enhancing the biological activity of furan derivatives. Variations in substituents on the furan rings significantly affected their potency against microbial and cancerous cells .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-(4-Nitrophenyl)furan-2-carboxylic Acid | Contains a nitrophenyl group and a carboxylic acid | Known for targeting iron acquisition in bacteria |
| 5-Methyl-N-(4-nitrophenyl)furan-2-carboxamide | Similar amide structure but with a methyl group | Exhibits different solubility and reactivity profiles |
| N-(2-Nitrophenyl)furan-2-carboxamide | Contains a nitro group on a phenyl ring | Potentially different biological activities due to structural variations |
Q & A
Basic: What are the most efficient synthetic routes for preparing N-(furan-2-ylmethyl)-5-(4-nitrophenyl)furan-2-carboxamide?
Methodological Answer:
The compound can be synthesized via coupling reactions between furan-2-carbonyl chloride derivatives and substituted anilines. For example, outlines a general approach using Methods A, B, D, and E, which involve activating furan-2-carboxylic acid to its chloride (e.g., using oxalyl chloride) and coupling it with an appropriately substituted amine (e.g., 4-nitrophenyl-containing amine) in the presence of catalysts like DMAP . demonstrates a similar procedure using triethylamine (Et₃N) as a base and methanol recrystallization for purification, achieving 84% yield . Key steps include reflux conditions (~50–60°C), anhydrous solvents (DCM or acetonitrile), and purification via column chromatography or recrystallization.
Basic: How can researchers characterize this compound using spectroscopic and crystallographic techniques?
Methodological Answer:
- Spectroscopy : Use -NMR and -NMR to confirm the structure. For instance, the furan protons typically appear as doublets in the δ 6.2–7.5 ppm range, while the nitrophenyl group shows aromatic signals near δ 8.0–8.5 ppm () . HRMS (High-Resolution Mass Spectrometry) can validate the molecular ion peak.
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond lengths, angles, and packing. Software like SHELXL ( ) refines the structure, with parameters such as R-factor (<0.1) indicating accuracy .
Advanced: How can researchers resolve contradictions in structural data between experimental and computational models?
Methodological Answer:
Discrepancies in planarity or dihedral angles (e.g., notes a 9.71° dihedral angle between furan and phenyl rings) may arise from intramolecular interactions (e.g., N–H⋯O hydrogen bonds). To resolve contradictions:
- Compare experimental X-ray data (bond lengths, angles) with DFT-optimized geometries.
- Use software like WinGX ( ) for crystallographic refinement and Mercury for visualizing non-covalent interactions .
- Validate computational methods (e.g., B3LYP/6-31G*) against experimental IR or NMR data .
Advanced: How to design experiments to evaluate the compound’s biological activity, such as kinase inhibition or anticancer potential?
Methodological Answer:
- Kinase Assays : Use in vitro kinase inhibition assays (e.g., EGFR or PRKD3 targets, as in and ). Measure IC₅₀ values via fluorescence polarization or ADP-Glo™ assays .
- Cell-Based Studies : Test cytotoxicity on cancer (A549, HeLa) and normal (HL7702) cell lines (). Use MTT assays and flow cytometry to assess apoptosis/necrosis .
- Selectivity : Compare activity across multiple kinase panels to identify off-target effects.
Advanced: How can researchers analyze the compound’s thermodynamic properties, such as enthalpy of formation?
Methodological Answer:
- Experimental : Perform bomb calorimetry (e.g., B-08-MA calorimeter, ) to measure combustion energy (). Calculate and using Hess’s law .
- Computational : Compare results with additive methods (e.g., Benson group increments) or DFT calculations (e.g., Gaussian09 at B3LYP level). shows deviations <5% between experimental and theoretical values .
Advanced: What strategies optimize reaction conditions to minimize by-products during synthesis?
Methodological Answer:
- Catalyst Screening : Use DMAP () or Et₃N () to enhance coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility of nitroaromatic intermediates.
- Temperature Control : Reflux at 50–60°C minimizes decomposition ().
- Purification : Combine silica gel chromatography (hexane/EtOAc) with recrystallization (methanol/water) .
Advanced: How to assess intramolecular interactions influencing the compound’s conformation?
Methodological Answer:
- X-Ray Analysis : Identify hydrogen bonds (e.g., C–H⋯O in ) and π-π interactions. Measure dihedral angles (e.g., 9.71° between rings in ) .
- Computational Tools : Use Multiwfn for AIM (Atoms in Molecules) analysis or NCIplot for non-covalent interaction visualization.
- IR Spectroscopy : Detect amide N–H stretches (~3310 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) to confirm interactions .
Advanced: How to determine the molecular conformation’s impact on biological activity?
Methodological Answer:
- SAR Studies : Modify substituents (e.g., nitro position, furan methylation) and test activity (). For example, 5-pyridinyl substitution in enhances kinase inhibition .
- Docking Simulations : Use AutoDock Vina to model ligand-receptor binding (e.g., EGFR in ). Correlate dihedral angles (from X-ray) with docking scores .
- Dynamic Studies : Perform MD simulations (GROMACS) to assess conformational stability in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
